

# Spectroscopic Data Analysis of Chlorantholide A: A Technical Guide

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Compound of Interest		
Compound Name:	Chlorantholide A	
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#### **Abstract**

Chlorantholide A, a eudesmanolide sesquiterpene lactone, has garnered interest within the scientific community. This technical guide provides a comprehensive analysis of its spectroscopic data, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. Detailed summaries of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data are presented in tabular format for clarity and comparative ease. Furthermore, this document outlines the experimental protocols utilized for the acquisition of this spectroscopic data. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and potential biological signaling pathways, providing a deeper understanding of the analytical process and pharmacological context of Chlorantholide A.

#### Introduction

Sesquiterpene lactones are a diverse class of natural products known for their wide range of biological activities. Among these, the eudesmanolide subclass has been a subject of significant investigation. **Chlorantholide A**, a representative of this subclass, was notably isolated from the polar fungus Eutypella sp. D-1. The structural elucidation of such complex natural products relies heavily on a suite of spectroscopic techniques, primarily <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and mass spectrometry. This guide serves to consolidate and present



the available spectroscopic data for **Chlorantholide A** in a structured and accessible format, catering to the needs of researchers in the field.

#### **Spectroscopic Data**

The structural confirmation of **Chlorantholide A** is dependent on the meticulous analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy.

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The data presented here was acquired in Methanol-d4 (CD₃OD) at 500 MHz.

Table 1: ¹H NMR Spectroscopic Data for **Chlorantholide A** (500 MHz, CD₃OD)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1α	1.68	m	
1β	2.10	m	
2α	2.05	m	
2β	2.33	m	
3α	2.18	m	
3β	2.54	m	
5	3.37	dd	11.5, 5.0
6α	2.64	m	
6β	3.37	dd	11.5, 5.0
9α	2.45	m	
9β	2.58	m	
13a	5.78	d	2.0
13b	6.25	d	2.5
14	1.09	S	
15	4.92	br s	_
15'	4.62	br s	

#### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Data

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule. The data for **Chlorantholide A** was acquired in Methanol-d4 (CD<sub>3</sub>OD) at 125 MHz.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Chlorantholide A (125 MHz, CD<sub>3</sub>OD)



Position	Chemical Shift (δ, ppm)
1	37.9
2	23.4
3	31.0
4	147.8
5	52.4
6	39.1
7	148.3
8	119.0
9	47.1
10	40.2
11	124.0
12	169.6
13	122.3
14	16.6
15	107.8

#### Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following characteristic absorption bands were observed for **Chlorantholide A**.

Table 3: Infrared (IR) Spectroscopic Data for Chlorantholide A



Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment	
3375	O-H stretching (hydroxyl group)	
2925	C-H stretching (alkane)	
1743	C=O stretching (γ-lactone)	
1686	C=C stretching (alkene)	

### Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the molecular formula of **Chlorantholide A**.

Table 4: High-Resolution Mass Spectrometry Data for Chlorantholide A

lon	Calculated m/z	Found m/z	Molecular Formula
[M + Na]+	283.0941	283.0942	C15H16O4Na

Note: Detailed fragmentation data for **Chlorantholide A** is not extensively available in the reviewed literature. However, eudesmanolide sesquiterpene lactones typically exhibit characteristic fragmentation patterns involving the loss of water (H<sub>2</sub>O), carbon monoxide (CO), and retro-Diels-Alder reactions of the cyclohexene ring.

#### **Specific Rotation**

The optical activity of **Chlorantholide A** was determined in methanol.

Table 5: Specific Rotation of Chlorantholide A

Specific Rotation [α] <sup>21</sup> D	Concentration (c)	Solvent
+5.0	0.2	Methanol

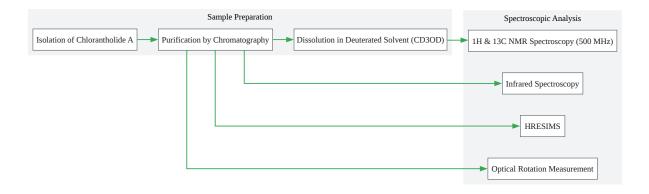
#### **Experimental Protocols**



The following sections detail the methodologies employed for the spectroscopic analysis of **Chlorantholide A**, as derived from the primary literature.

#### **General Experimental Procedures**

Optical rotations were measured on an automatic polarimeter. UV spectra were recorded on a spectrometer. IR spectra were obtained using a FT-IR spectrometer. 1D and 2D NMR spectra were acquired on a 500 MHz spectrometer with chemical shifts reported in ppm ( $\delta$ ) using the solvent signals as internal standards. HRESIMS data were recorded on an accurate-mass time-of-flight (TOF) LC/MS instrument.



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**Caption:** General workflow for the spectroscopic analysis of **Chlorantholide A**.

#### NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a 500 MHz NMR spectrometer. Samples were dissolved in methanol-d4 (CD₃OD). Chemical shifts are reported in parts per million (ppm)



relative to the residual solvent signals (CD<sub>3</sub>OD:  $\delta$ H 3.31,  $\delta$ C 49.0).

#### Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample was likely prepared as a thin film or in a KBr pellet, which are standard methods for solid natural products.

#### **Mass Spectrometry**

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an accurate-mass TOF LC/MS system to determine the elemental composition of the molecular ion.

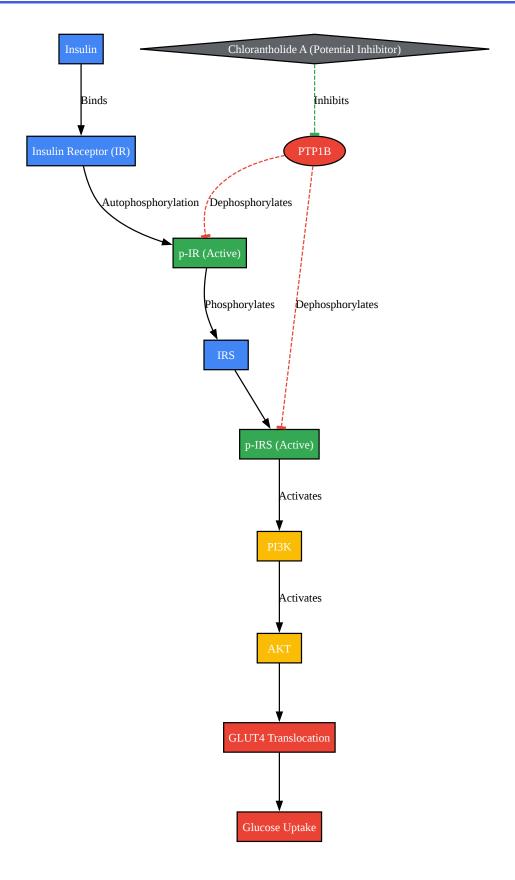
#### **Potential Biological Signaling Pathways**

While specific signaling pathways for **Chlorantholide A** have not been extensively elucidated, related compounds isolated from the same fungal source exhibited interesting biological activities, including immunosuppressive effects and inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).

#### **PTP1B Inhibition Signaling Pathway**

PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition can enhance these signals, making it a therapeutic target for type 2 diabetes and obesity. The general mechanism of PTP1B action is depicted below.





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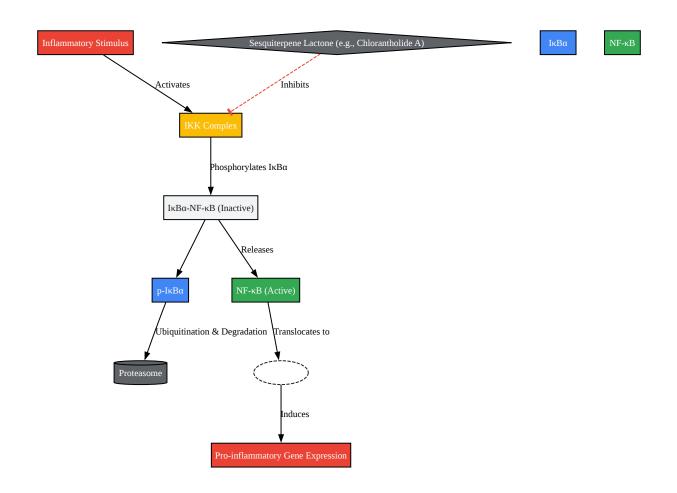
Caption: Simplified insulin signaling pathway and the inhibitory role of PTP1B.



#### **Immunosuppressive Activity**

Many sesquiterpene lactones are known to exert immunosuppressive effects, often through the inhibition of the NF-kB signaling pathway. This pathway is crucial for the expression of proinflammatory cytokines. While the specific mechanism for **Chlorantholide A** is unknown, a general representation of this pathway is provided.





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Caption: Overview of the NF-kB signaling pathway and potential inhibition.



#### Conclusion

This technical guide provides a consolidated overview of the spectroscopic data for **Chlorantholide A**, a eudesmanolide sesquiterpene lactone of fungal origin. The presented <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR data, along with the detailed experimental protocols, offer a valuable resource for researchers in natural product chemistry and related fields. While the specific mass fragmentation pattern and direct signaling pathway involvement of **Chlorantholide A** require further investigation, the information on the biological activities of co-isolated compounds suggests potential avenues for future pharmacological studies, particularly in the areas of metabolic disorders and immunology. The provided diagrams offer a clear visual representation of the analytical workflow and the potential biological context of this intriguing natural product.

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